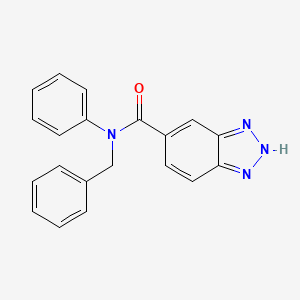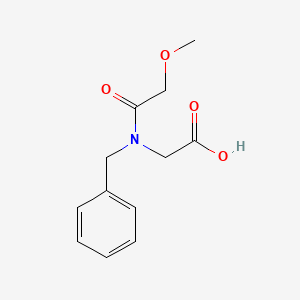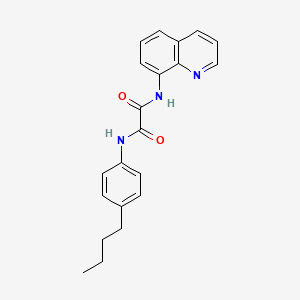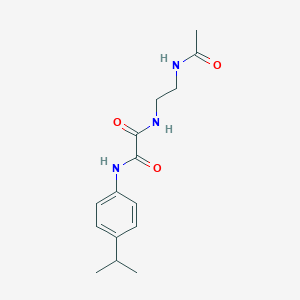![molecular formula C18H14F6N2O2 B6636010 N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)
N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide, commonly known as BTF, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BTF is a white crystalline powder that has a molecular weight of 417.4 g/mol and a melting point of 180-182°C.
Mecanismo De Acción
The mechanism of action of BTF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. BTF has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
BTF has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, BTF has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. BTF has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTF for lab experiments is its high potency and selectivity. BTF has been found to be effective at low concentrations, making it a cost-effective compound for use in experiments. Additionally, BTF has been shown to be selective for cancer cells, with minimal toxicity to normal cells, which is an important consideration for the development of new cancer therapies.
One limitation of BTF is its limited solubility in water, which can make it difficult to work with in certain experiments. However, this can be overcome by using appropriate solvents or by modifying the compound to improve its solubility.
Direcciones Futuras
There are several future directions for research on BTF. One area of interest is the development of new cancer therapies based on BTF. Further studies are needed to elucidate the mechanism of action of BTF and to identify potential targets for drug development. Additionally, studies are needed to evaluate the safety and efficacy of BTF in animal models and in clinical trials.
Another area of interest is the development of new antibiotics based on BTF. Further studies are needed to determine the spectrum of activity of BTF against different bacterial and fungal strains and to evaluate its safety and efficacy in animal models and in clinical trials.
Finally, BTF has potential applications in material science, where it can be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to explore the potential applications of BTF in this field.
Métodos De Síntesis
The synthesis of BTF is a multi-step process that involves the reaction of 3,5-bis(trifluoromethyl)benzene with 2-phenylethylamine in the presence of a catalyst to form the intermediate product, 3,5-bis(trifluoromethyl)phenyl-2-phenylethylamine. This intermediate product is then reacted with oxalyl chloride to yield the final product, N-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide. The yield of this reaction is generally high, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
BTF has a wide range of potential applications in scientific research. One of the most promising applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. BTF has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
In addition to its antitumor activity, BTF has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Furthermore, BTF has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O2/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)26-16(28)15(27)25-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDFEQDIMWDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)

![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)

![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)



![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)